molecular formula C15H13BrN2O3S B11110811 4-[(4-bromobenzyl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one

4-[(4-bromobenzyl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B11110811
M. Wt: 381.2 g/mol
InChI Key: HTWYIUIUGRYGMX-UHFFFAOYSA-N
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Description

4-[(4-BROMOPHENYL)METHANESULFONYL]-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE is a complex organic compound that features a bromophenyl group and a methanesulfonyl group attached to a tetrahydroquinoxalinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-BROMOPHENYL)METHANESULFONYL]-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE typically involves multiple steps, starting with the preparation of the bromophenyl methanesulfonyl precursor. This precursor can be synthesized through the reaction of 4-bromobenzyl bromide with sodium methanesulfinate in the presence of a base such as sodium hydroxide . The resulting 4-bromophenyl methanesulfonyl compound is then reacted with a suitable tetrahydroquinoxalinone derivative under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-[(4-BROMOPHENYL)METHANESULFONYL]-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-[(4-BROMOPHENYL)METHANESULFONYL]-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-BROMOPHENYL)METHANESULFONYL]-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The methanesulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity .

Properties

Molecular Formula

C15H13BrN2O3S

Molecular Weight

381.2 g/mol

IUPAC Name

4-[(4-bromophenyl)methylsulfonyl]-1,3-dihydroquinoxalin-2-one

InChI

InChI=1S/C15H13BrN2O3S/c16-12-7-5-11(6-8-12)10-22(20,21)18-9-15(19)17-13-3-1-2-4-14(13)18/h1-8H,9-10H2,(H,17,19)

InChI Key

HTWYIUIUGRYGMX-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1S(=O)(=O)CC3=CC=C(C=C3)Br

Origin of Product

United States

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